molecular formula C25H18ClN3OS B7730229 (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B7730229
M. Wt: 443.9 g/mol
InChI Key: KZTVSBOSBNVDJV-DEDYPNTBSA-N
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Description

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide is a complex organic compound that features a thiazole ring, a cyano group, and a naphthalene moiety

Preparation Methods

The synthesis of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring, followed by the introduction of the cyano group and the naphthalene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cycloaddition: The presence of the cyano group and the double bond makes it a candidate for cycloaddition reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reaction pathway chosen.

Scientific Research Applications

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar compounds to (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(naphthalen-1-yl)prop-2-enamide include other thiazole derivatives and cyano-containing compounds. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:

    Thiazole derivatives: Compounds with variations in the substituents on the thiazole ring.

    Cyano-containing compounds: Molecules with different aromatic or aliphatic groups attached to the cyano group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

(E)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3OS/c1-16-9-10-17(12-23(16)26)11-21-15-28-25(31-21)29-24(30)20(14-27)13-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,12-13,15H,11H2,1H3,(H,28,29,30)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTVSBOSBNVDJV-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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